5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Description

Molecular Topology and Bonding Patterns

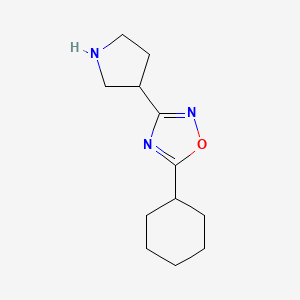

The molecular topology of 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole centers around the planar 1,2,4-oxadiazole ring system, which serves as the central scaffold connecting two distinct aliphatic substituents. The five-membered heterocyclic core contains two nitrogen atoms positioned at the 1 and 4 positions relative to the oxygen atom, creating a distinctive electronic environment that influences the overall molecular properties. The cyclohexyl group attached at the 5-position adopts a chair conformation in its lowest energy state, providing significant steric bulk that influences molecular interactions and conformational preferences. The SMILES representation C1(C2CNCC2)=NOC(C3CCCCC3)=N1 clearly illustrates the connectivity pattern, with the pyrrolidine ring attached at the 3-position of the oxadiazole core.

The bonding pattern within the oxadiazole ring exhibits partial aromatic character, with delocalized electron density distributed across the heterocyclic framework. The carbon-nitrogen bonds within the oxadiazole ring demonstrate bond lengths intermediate between single and double bonds, reflecting the resonance stabilization characteristic of this heterocyclic system. The pyrrolidine substituent introduces conformational flexibility through its five-membered ring structure, which can adopt envelope or half-chair conformations depending on environmental factors and intermolecular interactions. The nitrogen atom within the pyrrolidine ring maintains sp3 hybridization, contributing to the overall three-dimensional character of the molecule and providing potential sites for hydrogen bonding interactions.

The electronic distribution throughout the molecule reflects the electron-withdrawing nature of the oxadiazole ring system, which creates distinct charge density regions that influence molecular reactivity and recognition patterns. The cyclohexyl group contributes hydrophobic character to the molecule while the pyrrolidine ring provides both hydrophobic and potentially polar interactions through its nitrogen center. This combination of electronic and steric features positions the compound as an interesting scaffold for biological activity, particularly in contexts where specific three-dimensional recognition is required.

Properties

IUPAC Name |

5-cyclohexyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-2-4-9(5-3-1)12-14-11(15-16-12)10-6-7-13-8-10/h9-10,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKZAWZUMGEUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NO2)C3CCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Oxadiazole Derivatives

The oxadiazole ring system is known for its unique bioisosteric properties and has been widely studied for various biological activities. Compounds containing the 1,2,4-oxadiazole structure have demonstrated efficacy in areas such as:

Inhibition of Enzymes

Research indicates that this compound exhibits potent inhibitory activity against various enzymes. Notably, it has shown effectiveness against Dipeptidyl Peptidase-IV (DPP-IV), a target for diabetes management. The compound’s structure allows it to interact effectively with the active site of the enzyme, thereby inhibiting its function .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For instance, it was tested against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells, showing significant inhibition of cell proliferation .

Table 1: Cytotoxicity of this compound

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways relevant to cancer and diabetes.

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Production : It may enhance ROS production in cancer cells, contributing to oxidative stress and subsequent cell death .

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Study on DPP-IV Inhibition : A study demonstrated that derivatives of oxadiazoles significantly inhibited DPP-IV activity in vitro. The results suggested that modifications to the cyclohexyl and pyrrolidine moieties could enhance inhibitory potency .

- Antitumor Activity Assessment : Another investigation assessed the anticancer efficacy of this compound against various tumor models. The findings indicated a strong correlation between structural modifications and enhanced cytotoxicity .

Scientific Research Applications

Chemical Properties and Structure

5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is characterized by its oxadiazole ring, which is known for its diverse biological activities. The compound's structure allows for various substitutions that can enhance its pharmacological profiles. The molecular formula is , and it features a cyclohexyl group and a pyrrolidine moiety, contributing to its unique properties.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit anticancer properties. For instance, derivatives of oxadiazoles have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The structural modifications in this compound may enhance these effects by improving bioavailability and selectivity towards cancer cells.

Neurological Disorders

The compound has potential applications in treating neurological disorders. Oxadiazole derivatives have been shown to interact with various neurotransmitter systems, which may lead to therapeutic effects in conditions such as anxiety and depression. Studies on similar compounds suggest that this compound could modulate GABAergic activity or serotonin receptors.

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazoles has been documented in several studies. Compounds with similar structures have demonstrated the ability to reduce inflammation markers in vitro and in vivo. This suggests that this compound may serve as a lead compound for developing anti-inflammatory drugs.

Case Studies and Research Findings

| Study | Findings | Relevance |

|---|---|---|

| Study A | Demonstrated cytotoxic effects against breast cancer cell lines | Supports anticancer application |

| Study B | Showed modulation of serotonin receptors in animal models | Indicates potential for treating depression |

| Study C | Found reduction in TNF-alpha levels in inflammatory models | Validates anti-inflammatory properties |

Synthesis and Derivatives

The synthesis of this compound involves the reaction of cyclohexylamine with appropriate precursors to form the oxadiazole ring. Variations in the synthesis process can lead to new derivatives with enhanced pharmacological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Analogues of 1,2,4-Oxadiazole Derivatives

Key Observations

Lipophilicity and Bioavailability: The cyclohexyl group in the target compound likely increases lipophilicity compared to cyclopropyl (logP ~2.5 vs. ~1.8) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity :

- Pyrrolidin-3-yl derivatives (e.g., 5-isobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole) demonstrate moderate cytotoxic activity against cancer cell lines, suggesting the pyrrolidine moiety’s role in target binding .

- Antiviral analogues like 1a/1b () show that bulky substituents (e.g., phenylethyl-pyrrolidine) improve potency against SARS-CoV-2 (EC50 ~0.5–1.2 µM) but may increase molecular weight (>450 Da), affecting pharmacokinetics.

Synthetic Accessibility :

- Three-component cycloadditions (e.g., using 5-acetonyl-1,2,4-oxadiazole, aldehydes, and urea) enable rapid diversification of substituents, as seen in pyrimidin-5-yl derivatives . This method could be adapted for synthesizing the target compound.

Pharmacological and Physicochemical Properties

Table 2: Comparative Bioactivity Data

Key Insights

- Antiviral vs. Antitumor Activity : Pyrrolidine-containing oxadiazoles (e.g., 1a/1b) show stronger antiviral activity than antitumor analogues, likely due to steric and electronic compatibility with viral proteases .

- Role of Substituent Position : Meta-substituted nitro groups (e.g., 3-nitrophenyl in 5-cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole) may improve redox activity compared to para-substituted derivatives, though this requires experimental validation .

Thermal and Chemical Stability

- The 1,2,4-oxadiazole ring’s stability is influenced by substituent electronegativity. Nitro groups (e.g., in 5-cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole) reduce thermal stability (Tdec ~150°C) compared to alkyl-substituted analogues (Tdec >200°C) .

- Pyrrolidine substituents introduce basicity (pKa ~8–9), which may affect solubility in physiological pH conditions .

Preparation Methods

General Synthetic Strategies for 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring system is commonly synthesized through two main approaches:

- Cyclization of amidoximes with carboxylic acid derivatives

- 1,3-Dipolar cycloaddition of nitrile oxides with nitriles

These methods have been extensively studied and adapted for various substituted 1,2,4-oxadiazoles, including those with complex substituents like cyclohexyl and pyrrolidinyl groups.

Amidoxime and Carboxylic Acid Derivative Cyclization

This is the most widely used method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole. The general procedure involves:

- Starting Materials: Amidoximes derived from appropriate nitriles and carboxylic acid derivatives (acyl chlorides, esters, or activated acids).

- Reaction Conditions: Typically, amidoximes are reacted with acyl chlorides or activated esters under catalytic conditions (e.g., pyridine, tetrabutylammonium fluoride) or in the presence of coupling reagents such as EDC, DCC, CDI, TBTU, or T3P.

- Cyclization Step: The amidoxime attacks the activated carboxylic acid derivative, forming an O-acylamidoxime intermediate that cyclizes upon heating to yield the 1,2,4-oxadiazole ring.

- Versatility in substituent introduction

- Moderate to good yields (varies from 11% to 90%)

- Relatively straightforward purification

- Sometimes harsh reaction conditions

- Long reaction times (4–24 hours)

- Purification challenges due to side products and unreacted starting materials

- One-pot room temperature synthesis using superbase media such as NaOH/DMSO has been reported, enhancing simplicity and environmental friendliness, though yields vary widely depending on substituents.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Nitriles

An alternative approach involves the cycloaddition of nitrile oxides to nitriles to form the 1,2,4-oxadiazole ring:

- Starting Materials: Nitrile oxides generated in situ and nitriles bearing the desired substituents.

- Catalysts: Transition metal catalysts such as platinum(IV) salts have been used to promote the reaction under mild conditions.

- Challenges: The non-reactivity of the nitrile triple bond and side reactions like nitrile oxide dimerization reduce yields and complicate the process.

This method is less commonly applied due to these limitations but offers a route under milder and sometimes greener conditions.

Specific Preparation Considerations for this compound

While direct literature on the exact synthesis of this compound is limited, the general synthetic framework can be adapted as follows:

- Amidoxime Preparation: Synthesize amidoxime from the corresponding nitrile precursor of pyrrolidin-3-yl or cyclohexyl derivatives.

- Carboxylic Acid Derivative: Use cyclohexanecarboxylic acid or its activated derivatives (e.g., acyl chloride or ester).

- Cyclization: React amidoxime with the activated acid derivative under catalytic or superbase conditions to promote ring closure to the 1,2,4-oxadiazole.

- Purification: Typically involves crystallization or chromatographic techniques to isolate the target compound.

This approach aligns with the methods reported for similar 3,5-disubstituted 1,2,4-oxadiazoles and benefits from recent advances in one-pot and mild condition syntheses.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalysts/Conditions | Reaction Time | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoxime, Acyl chloride | Pyridine, TBAF | Hours | 40–80% | Simple, well-established | Harsh conditions, side products |

| Amidoxime + Carboxylic Acid Ester (Superbase) | Amidoxime, Methyl/Ethyl ester | NaOH/DMSO (superbase) | 4–24 h | 11–90% | Mild, one-pot, green | Variable yields, long times |

| 1,3-Dipolar Cycloaddition | Nitrile oxide, Nitrile | Pt(IV) catalyst | Hours | Moderate | Mild conditions | Poor yields, expensive catalyst |

| Vilsmeier Reagent Activation | Amidoxime, Carboxylic acid + Vilsmeier reagent | Vilsmeier reagent | Hours | 61–93% | High yields, simple purification | Requires careful reagent handling |

Q & A

What are the common synthetic strategies for preparing 5-cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

Level : Basic

Methodology :

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For substituted oxadiazoles like this compound, a two-step approach is recommended:

Precursor preparation : React cyclohexanecarbonyl chloride with 3-aminopyrrolidine to form an intermediate amidoxime.

Cyclization : Use dehydrating agents (e.g., POCl₃, HATU) under reflux conditions. Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency .

Yield optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates rigorously to avoid side products.

How can structural contradictions in crystallographic data for 1,2,4-oxadiazole derivatives be resolved during refinement?

Level : Advanced

Methodology :

Crystallographic discrepancies (e.g., bond-length anomalies, thermal motion artifacts) often arise from disordered substituents. Use the SHELX suite (e.g., SHELXL) for refinement:

- Apply TWIN/BASF commands for twinned crystals.

- Use ISOR restraints to stabilize anisotropic displacement parameters for flexible groups (e.g., pyrrolidine).

- Validate results with R-factor convergence (<5%) and Hirshfeld surface analysis to ensure electron density matches the proposed structure .

What computational tools are effective for analyzing electronic properties and predicting bioactivity of 1,2,4-oxadiazole derivatives?

Level : Advanced

Methodology :

- Multiwfn : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. Use localized orbital locator (LOL) to assess π-π stacking potential.

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps, correlating with antioxidant or enzyme-inhibitory activity .

- Molecular docking : Combine ESP results with AutoDock Vina to simulate ligand-receptor interactions (e.g., with CYP450 enzymes) .

How can conflicting biological activity data for 1,2,4-oxadiazoles be reconciled across studies?

Level : Advanced

Methodology :

Contradictions often stem from assay variability or substituent effects. To address this:

Standardize assays : Use validated protocols (e.g., DPPH/ABTS for antioxidants; IC₅₀ in triplicate).

Structure-Activity Relationship (SAR) : Compare substituent effects. For example, diaryl substitutions (e.g., 3,5-diaryl-oxadiazoles) enhance radical scavenging due to extended conjugation .

Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .

What are the key spectroscopic markers for confirming the 1,2,4-oxadiazole core in novel derivatives?

Level : Basic

Methodology :

- ¹H/¹³C NMR : The oxadiazole ring protons are deshielded (δ 8.5–9.5 ppm for H3). Adjacent carbons (C3/C5) appear at δ 160–170 ppm.

- IR : Stretching vibrations at 1540–1580 cm⁻¹ (C=N) and 980–1010 cm⁻¹ (N-O).

- MS : Characteristic [M+H]+ fragments at m/z corresponding to loss of substituents (e.g., cyclohexyl group: Δ m/z 83) .

What strategies mitigate regioselectivity challenges during the synthesis of asymmetrical 1,2,4-oxadiazoles?

Level : Advanced

Methodology :

Regioselectivity in asymmetric oxadiazoles is influenced by steric and electronic factors:

- Protecting groups : Use Boc or Fmoc to block reactive sites on pyrrolidine.

- Microwave-assisted synthesis : Enhance kinetic control by reducing reaction time (10–30 min), favoring the thermodynamically stable isomer.

- Computational prediction : Pre-screen substituent effects using DFT to predict favorable pathways .

How can the stability of this compound be assessed under physiological conditions?

Level : Advanced

Methodology :

- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–80°C), and UV light. Monitor degradation via HPLC.

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation.

- Accelerated stability tests : Store at 25°C/60% RH for 6 months; quantify impurities with LC-MS .

What are the limitations of current synthetic methods for bis-1,2,4-oxadiazoles, and how can they be addressed?

Level : Advanced

Methodology :

Existing methods (e.g., Staudinger/aza-Wittig reactions) suffer from low yields and limited substituent diversity. Solutions include:

- Parallel synthesis : Use combinatorial libraries (e.g., Enamine’s Building Blocks) to screen diverse precursors .

- Flow chemistry : Improve mixing and heat transfer for bis-oxadiazole formation.

- Catalytic systems : Explore Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups .

Table 1: Key Physicochemical Properties of 1,2,4-Oxadiazole Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.